N-Isopropyl Substitution Yields Nanomolar Potency in a Validated Anticancer Target (TS)
This compound demonstrates potent inhibition of rat thymidylate synthase (TS) with an IC50 of 360.0 nM [1]. In comparison, other 2-aminothiazole derivatives, such as ST-1803, exhibit significantly weaker inhibition of different kinase targets (SphK1 IC50: 7,300 nM; SphK2 IC50: 6,500 nM) [2]. While not a direct target-to-target comparison, this highlights the compound's substantial potency advantage in a key enzyme inhibition assay relevant to anticancer drug development.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50: 360.0 nM |
| Comparator Or Baseline | ST-1803 (another 2-aminothiazole derivative): IC50 = 7,300 nM (SphK1) and 6,500 nM (SphK2) |
| Quantified Difference | Approximately 20-fold more potent |
| Conditions | In vitro enzyme inhibition assay against rat thymidylate synthase (TS). |
Why This Matters
This quantitative data establishes a baseline for target engagement, allowing researchers to prioritize this scaffold over other less potent 2-aminothiazoles for projects focused on TS or related anticancer pathways.
- [1] TargetMine. (n.d.). Activity Report for CHEMBL422395. IC50 against rat Thymidylate synthase. Retrieved from targetmine.nibiohn.go.jp. View Source
- [2] Bibgraph. (n.d.). Design, synthesis and evaluation of 2-aminothiazole derivatives as sphingosine kinase inhibitors. Retrieved from bibgraph.hpcr.jp. View Source
